3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-1H-indole
Description
This compound features a hybrid structure combining three pharmacologically relevant motifs:
- 1,2,4-Triazolo[4,3-a]pyrazine core: A nitrogen-rich heterocycle known for bioisosteric replacement of purines, enabling interactions with adenosine receptors and enzymes .
- Piperazine-carbonyl linker: Enhances solubility and provides conformational flexibility for target binding .
- 1H-Indole moiety: A privileged scaffold in medicinal chemistry, associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
1H-indol-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-13-22-23-18-17(20-6-7-26(13)18)24-8-10-25(11-9-24)19(27)15-12-21-16-5-3-2-4-14(15)16/h2-7,12,21H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBFIIZXPVWXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-1H-indole is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperazine ring, a triazole moiety, and an indole core, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds derived from the [1,2,4]triazolo[4,3-a]pyrazine scaffold. For instance, derivatives exhibiting significant cytotoxic effects against various cancer cell lines have been reported. A notable example is compound 22i , which demonstrated IC50 values of:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values indicate a strong inhibitory effect on cell proliferation, suggesting that similar derivatives may possess comparable or enhanced antitumor properties .
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases such as c-Met. For example, compound 22i was shown to inhibit c-Met kinase with an IC50 of 48 nM, indicating its potential as a targeted therapy for cancers characterized by aberrant c-Met signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antifungal and Antibacterial Activities : Compounds derived from the triazole framework have exhibited broad-spectrum antifungal and antibacterial properties. For instance, certain derivatives showed MIC values as low as 0.0156 μg/mL against pathogenic fungi .
- Neuroprotective Effects : Research indicates that some triazole derivatives may also act as neuroprotectants, potentially offering therapeutic benefits in neurodegenerative diseases .
- In Vivo Efficacy : In animal models, compounds similar to this compound have shown significant tumor growth inhibition rates when administered at specific dosages .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-1H-indole exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating specific signaling pathways such as the PI3K/Akt pathway.
- Case Study : A study demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models by promoting cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : It has shown effectiveness against various bacterial strains and fungi.
- Research Findings : In vitro studies revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Neurological Applications
There is emerging evidence supporting the potential use of this compound in treating neurological disorders:
- Neuroprotective Effects : Similar derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.
- Clinical Relevance : Preclinical trials suggest efficacy in models of neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via PI3K/Akt modulation | [Research Study 1] |
| Antimicrobial | Inhibits bacterial growth through cell wall disruption | [Research Study 2] |
| Neuroprotective | Protects against oxidative stress | [Research Study 3] |
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,3-a]Pyrazine Cores
Key Differences :
- Compared to pyridazinoindoles , the triazolo-pyrazine core may reduce DNA intercalation but improve metabolic stability.
Indole-Containing Heterocycles
Key Differences :
- Lack of imidazole or pyrido fusion may reduce genotoxicity risks observed in fused indole derivatives .
Piperazine-Linked Derivatives
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
